ETHYL 2-(2-{[(3-CHLOROANILINO)(IMINO)METHYL]AMINO}-6-HYDROXY-4-PYRIMIDINYL)ACETATE
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Overview
Description
ETHYL 2-(2-{[(3-CHLOROANILINO)(IMINO)METHYL]AMINO}-6-HYDROXY-4-PYRIMIDINYL)ACETATE is a complex organic compound with significant potential in various scientific fields This compound features a pyrimidine ring, which is a common structure in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2-{[(3-CHLOROANILINO)(IMINO)METHYL]AMINO}-6-HYDROXY-4-PYRIMIDINYL)ACETATE typically involves multiple steps, starting with the preparation of the pyrimidine core. This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(2-{[(3-CHLOROANILINO)(IMINO)METHYL]AMINO}-6-HYDROXY-4-PYRIMIDINYL)ACETATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imino group can be reduced to form an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the imino group would produce an amine.
Scientific Research Applications
ETHYL 2-(2-{[(3-CHLOROANILINO)(IMINO)METHYL]AMINO}-6-HYDROXY-4-PYRIMIDINYL)ACETATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-(2-{[(3-CHLOROANILINO)(IMINO)METHYL]AMINO}-6-HYDROXY-4-PYRIMIDINYL)ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Share a similar heterocyclic structure and are known for their biological activity.
Coumarin Derivatives: Also feature a fused ring system and have diverse applications in medicine and industry.
Uniqueness
ETHYL 2-(2-{[(3-CHLOROANILINO)(IMINO)METHYL]AMINO}-6-HYDROXY-4-PYRIMIDINYL)ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-[2-[(E)-[amino-(3-chloroanilino)methylidene]amino]-6-oxo-1H-pyrimidin-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O3/c1-2-24-13(23)8-11-7-12(22)20-15(19-11)21-14(17)18-10-5-3-4-9(16)6-10/h3-7H,2,8H2,1H3,(H4,17,18,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXANTEMDEXDIQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=O)NC(=N1)N=C(N)NC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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